REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH:9][C:10](=[O:18])OC2C=CC=CC=2)=[CH:4][N:5]=[N:6][C:7]=1[Cl:8].[CH3:19][CH:20]([NH2:22])[CH3:21]>O1CCCC1>[Cl:1][C:2]1[C:3]([NH:9][C:10]([NH:22][CH:20]([CH3:21])[CH3:19])=[O:18])=[CH:4][N:5]=[N:6][C:7]=1[Cl:8]
|
Name
|
phenyl N-(5,6-dichloro-4-pyridazinyl)carbamate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CN=NC1Cl)NC(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
CC(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure to a residue
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CN=NC1Cl)NC(=O)NC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |